

A Comparative Crystallographic Analysis of tert-Butyl Carbamate Derivatives in Drug Discovery

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Compound of Interest

Compound Name: *tert-butyl N-(benzylsulfamoyl)carbamate*

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In the landscape of drug development, understanding the three-dimensional structure of molecules is paramount to predicting their biological activity and optimizing their properties. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative analysis of the X-ray crystallographic data of several tert-butyl carbamate derivatives, offering valuable insights for researchers and scientists in the field. While the specific crystal structure of **tert-butyl N-(benzylsulfamoyl)carbamate** is not publicly available, this guide leverages data from structurally related compounds to provide a meaningful comparison of key crystallographic parameters.

The tert-butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its influence on the solid-state conformation of molecules is of significant interest. This comparison focuses on a series of tert-butyl carbamate-containing compounds, highlighting variations in their crystal packing and molecular geometry.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of tert-butyl carbamate derivatives. These compounds have been chosen for their structural relevance, providing a basis for understanding how different substituents on the carbamate nitrogen influence the crystal lattice and molecular conformation.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate[1]	C ₂₅ H ₂₅ FN ₂ O ₃	Monoclinic	P2 ₁ /c	38.054 (7)	7.9320 (6)	14.589 (3)	102.14 2(8)	4305.1 (11)	8
tert-Butyl -INVALID- D-LINK--carbamate[2]	C ₁₈ H ₂₃ FN ₂ O ₆ S	Monoclinic	P2 ₁ /n	10.386 (2)	13.989 (3)	14.789 (3)	94.08(2)	2144.1 (7)	4
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl	C ₁₉ H ₂₂ N ₂ O ₄	Monoclinic	P2 ₁ /c	12.289 (3)	14.185 (3)	10.980 (2)	98.21(3)	1894.4 (7)	4

}carba
mate[3
]

tert- Butyl N- benzyl -N-(4- methyl -2- pyridyl)carba mate[4]	C ₁₈ H ₂₂ N ₂ O ₂	Triclini c	P-1	5.9090 (10)	9.7779 (18)	14.199 (7)	89.683 (13)°	815.3(5)	2
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tert- Butyl N- (thioph en-2- yl)carb amate[5]	C ₉ H ₁₃ NO ₂ S	Orthor hombi c	Pbca	11.732 (2)	8.6513 (17)	9.879(2)	-	1002.7 (3)	4
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tert- Butyl N- hydrox ycarba mate[6]	C ₅ H ₁₁ NO ₃	Orthor hombi c	Pbca	5.2250 (1)	13.656 4(2)	19.526 1(2)	-	1393.2 8(4)	8
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α and γ angles for the triclinic structure are 89.683(13)° and 83.963(15)° respectively.[4]

This data reveals a diversity of crystal systems and unit cell dimensions, underscoring the profound impact of substituent changes on the solid-state packing of these molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

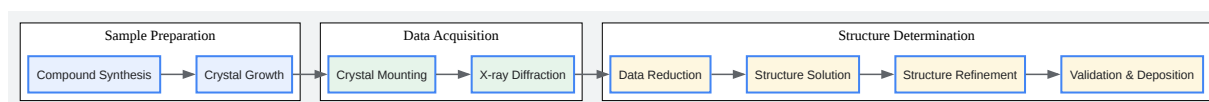
The determination of the crystal structures for the compounds listed above generally follows a standardized workflow. Below is a detailed methodology representative of single-crystal X-ray diffraction experiments for small organic molecules.

- **Crystal Growth:** Single crystals of suitable quality are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is determined empirically.
- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in a diffractometer. Data collection is usually performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and potential crystal decay. The diffractometer bombards the crystal with monochromatic X-rays (e.g., Mo K α or Cu K α radiation) from various orientations. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption. The intensities of the diffraction spots are integrated to produce a list of reflection data.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
- **Structure Refinement:** The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
- **Validation:** The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, bond

lengths and angles, and overall model geometry. The final structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.



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Caption: A flowchart illustrating the major stages of a single-crystal X-ray crystallography experiment.

This comparative guide underscores the importance of X-ray crystallography in drug discovery. The subtle interplay of molecular structure and crystal packing, as revealed by the data presented, can have significant implications for a compound's physicochemical properties, including solubility and stability, which are critical determinants of its therapeutic potential.

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